

"6-Nitrobenzo[D]isoxazole" molecular structure and IUPAC name

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Compound of Interest

Compound Name: 6-Nitrobenzo[D]isoxazole

Cat. No.: B3028926

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An In-Depth Technical Guide to **6-Nitrobenzo[D]isoxazole**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **6-Nitrobenzo[D]isoxazole**, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. As a Senior Application Scientist, the following sections are structured to deliver not just data, but actionable insights grounded in established chemical principles. We will explore its molecular structure, physicochemical properties, synthetic pathways, and its potential as a scaffold in the development of novel therapeutics.

Core Molecular Identity and Structure

6-Nitrobenzo[D]isoxazole, also known by its IUPAC name 6-nitro-1,2-benzoxazole, is an aromatic heterocyclic compound.^[1] The core of this molecule is the benzo[D]isoxazole system, which consists of a benzene ring fused to an isoxazole ring. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The defining feature of this specific derivative is the nitro group (-NO₂) substituted at the 6th position of the bicyclic system.

The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the entire ring system, impacting its reactivity and potential biological interactions.

IUPAC Name: 6-nitro-1,2-benzoxazole[1] Synonyms: 6-Nitro-1,2-benzisoxazole, **6-nitrobenzo[d]isoxazole**[1] CAS Number: 39835-08-0[1] Molecular Formula: C₇H₄N₂O₃[1]

Below is a diagram illustrating the molecular structure and atom numbering of **6-Nitrobenzo[d]isoxazole**.

Caption: Molecular structure of **6-Nitrobenzo[d]isoxazole**.

Physicochemical and Computed Properties

Understanding the physicochemical properties of a compound is critical for predicting its behavior in both chemical reactions and biological systems. The data below is computationally generated and provides a solid baseline for experimental design.

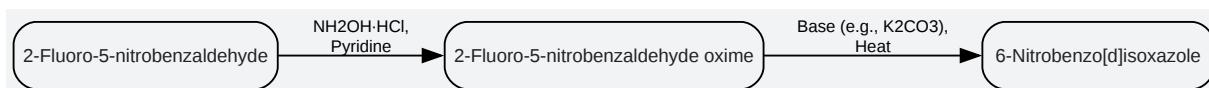
Property	Value	Source
Molecular Weight	164.12 g/mol	PubChem[1]
Monoisotopic Mass	164.02219199 Da	PubChem[1]
XLogP3	1.5	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	0	PubChem[1]
Topological Polar Surface Area	71.9 Å ²	PubChem[1]
Complexity	192	PubChem[1]

Expert Insights: The XLogP3 value of 1.5 suggests moderate lipophilicity, a key parameter for cell membrane permeability in drug candidates. The topological polar surface area (TPSA) of 71.9 Å² is well within the range typically associated with good oral bioavailability. These properties make **6-Nitrobenzo[d]isoxazole** and its derivatives attractive starting points for medicinal chemistry programs.

Synthesis and Reactivity

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, and various synthetic routes have been developed.^{[2][3]} Common methods for forming the isoxazole ring fused to a benzene ring include 1,3-dipolar cycloaddition reactions and the condensation of primary nitro compounds.^{[4][5][6]}

For **6-Nitrobenzo[d]isoxazole** specifically, a plausible synthetic route involves the cyclization of a suitably substituted aromatic precursor. A common strategy is the reductive cyclization of a 2-halo-nitroarene with a source of the N-O bond.



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